molecular formula C13H8ClNO B3180392 6-Chloro-2-phenyl-1,3-benzoxazole CAS No. 15952-20-2

6-Chloro-2-phenyl-1,3-benzoxazole

Cat. No.: B3180392
CAS No.: 15952-20-2
M. Wt: 229.66 g/mol
InChI Key: KAOOHHSDVVRTDG-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a chlorine atom at the 6th position and a phenyl group at the 2nd position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of titanium tetraisopropoxide as a catalyst in the presence of aqueous hydrogen peroxide and ethanol . Another approach involves the use of mesoporous titania-alumina mixed oxide as a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as solution-phase synthesis. This involves the condensation of 2-aminophenols with aldehydes, ketones, or carboxylic acids, followed by oxidative cyclization . The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenyl-1,3-benzoxazole involves its interaction with various biological targets. The planar structure allows it to form π-π stacking interactions with aromatic amino acids in proteins. The oxazole moiety can engage in hydrogen bonding with biological receptors, enhancing its binding affinity . These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-phenyl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

6-chloro-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOOHHSDVVRTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

When the above procedure is followed substituting an equivalent amount of 2,2'-azobis(5-chlorophenyl benzoate) for the o-nitrophenyl benzoate, 6-chloro-2-phenylbenzoxazole is obtained.
Name
2,2'-azobis(5-chlorophenyl benzoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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